6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
The compound “6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including “this compound”, is characterized by a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . The specific molecular structure analysis of this compound is not detailed in the available resources.Scientific Research Applications
Crystal Structure and Interaction Studies
- R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : This research highlights the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. The study provides insights into the interactions of sulfonate groups with protonated pyrimidine rings, forming specific hydrogen-bonded bimolecular ring motifs. The sulfonate group's role in mimicking carboxylate anions is evident, and the presence of homo and hetero synthons is reported in the compounds (Balasubramani, Muthiah, & Lynch, 2007).
Antifungal and Biological Activity
- Novel Synthesis and Antifungal Activity : The paper discusses the synthesis of several sulfonamides containing pyrroles, pyrrolo[2,3-d] pyrimidines, and other derivatives. It highlights their significant antifungal activity, especially compounds that exhibited remarkable antifungal activity compared with the standard fungicide mycostatine (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).
Chemical Synthesis and Modification
Modification of Pyrrolo[2,3-d]pyrimidines : This paper provides a detailed synthesis of biologically relevant 6-arylpyrrolo[2,3-d]pyrimidin-4-amines and pyrrolo[2,3-d]pyrimidin-4-ones. It presents a method involving iridium-catalyzed C–H borylations followed by various functional group transformations. The significance of this research lies in the synthesis of 6,8-disubstituted 7-deazapurine bases, contributing to the understanding of pyrrolo[2,3-d]pyrimidine modifications (Klečka, Slavětínská, & Hocek, 2015).
2-(3,4-Dihydro-4-oxo-2-quinazolinyl)acetonitriles in the Synthesis of New Condensed Pyrimidines : The study explores the reactions of the title compounds with 5-chloro-2-(methylsulfonyl/methylthio)pyrimidine-4-carbonyl chlorides. It reports the synthesis of new nitriles and discusses the structural confirmation of the new compounds through X-ray crystallographic study, addressing the influence of basicity and steric factors on cyclization (Volovenko et al., 2004).
Hydrogen-Bonding Patterns
- Hydrogen-bonding Patterns in Pyrimethaminium Pyridine-3-sulfonate : This research investigates the hydrogen-bonding patterns in the title salt, focusing on the interactions between sulfonate groups and protonated pyrimidine rings. The study provides insights into the different hydrogen-bonded networks and the stabilization of the structure through various interactions, contributing to the understanding of molecular association and structural stability (Nirmalram & Thomas Muthiah, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that the compound may interact with its targets to inhibit their function, resulting in its pharmacological effects.
Biochemical Pathways
Given the known anti-inflammatory effects of pyrimidine derivatives , it can be inferred that the compound may affect pathways related to inflammation. These could include pathways involving prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
Given the known effects of pyrimidine derivatives , it can be inferred that the compound may have anti-inflammatory effects at the molecular and cellular level.
properties
IUPAC Name |
6-(4-chlorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S/c13-10-1-3-11(4-2-10)19(17,18)16-6-9-5-14-8-15-12(9)7-16/h1-5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVWMGMIFJSLON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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